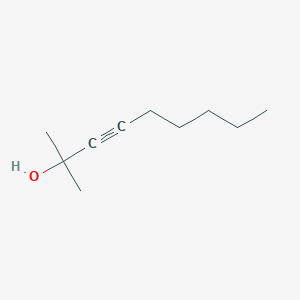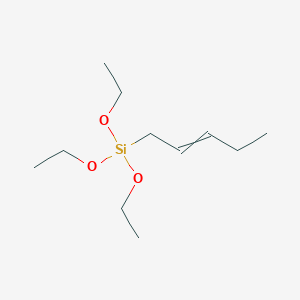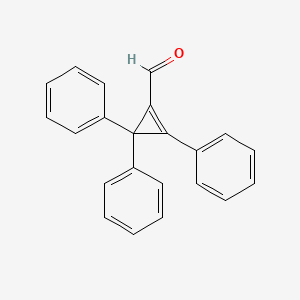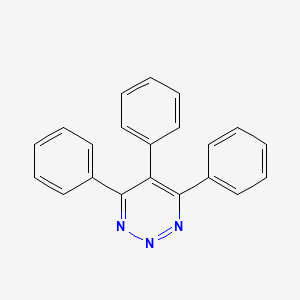
1,2,3-Triazine, 4,5,6-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazine, 4,5,6-triphenyl- is a heterocyclic compound with a triazine ring structure substituted with three phenyl groups. This compound is part of the triazine family, which is known for its diverse applications in various fields such as organic synthesis, materials science, and medicinal chemistry .
Preparation Methods
The synthesis of 1,2,3-Triazine, 4,5,6-triphenyl- can be achieved through several methods:
Cyclotrimerization of Nitriles: This method involves the trimerization of nitriles in the presence of a catalyst.
Condensation Reactions: Another approach involves the condensation of aromatic aldehydes with amidines, which serves as the nitrogen source.
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of halogenated triazines with aryl boronic acids.
Chemical Reactions Analysis
1,2,3-Triazine, 4,5,6-triphenyl- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, triazines are more susceptible to nucleophilic aromatic substitution compared to benzene.
Electrophilic Addition: Triazines can undergo electrophilic addition reactions, although these are less common due to the lower resonance energy compared to benzene.
Oxidation and Reduction: Triazines can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Scientific Research Applications
1,2,3-Triazine, 4,5,6-triphenyl- has numerous applications in scientific research:
Organic Light-Emitting Diodes (OLEDs): This compound is used as a thermally activated delayed fluorescence (TADF) emitter in OLEDs due to its ability to recruit both singlet and triplet excitons to produce light.
Photoelectrochemical Water Splitting: It has been demonstrated as an excellent photocathode for hydrogen production in photoelectrochemical water splitting.
Biological Applications: Triazine derivatives have shown significant activity against different tumor cell lines, making them potential therapeutic candidates.
Mechanism of Action
The mechanism of action of 1,2,3-Triazine, 4,5,6-triphenyl- involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the formation of highly organized supramolecular networks, which are crucial for its applications in materials science and biology . Additionally, the small singlet-triplet excited state energy gap in TADF emitters allows for efficient thermal upconversion of triplet excitons into singlet excitons .
Comparison with Similar Compounds
1,2,3-Triazine, 4,5,6-triphenyl- can be compared with other similar compounds such as:
2,4,6-Triphenyl-1,3,5-triazine: This compound is commonly used as an acceptor moiety in TADF emitters.
2,4,6-Triphenoxy-1,3,5-triazine: Known for its applications in the synthesis of various derivatives.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: These derivatives are used in the synthesis of thioisocyanurates.
1,2,3-Triazine, 4,5,6-triphenyl- stands out due to its unique electronic properties and its ability to form highly organized supramolecular networks, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
39672-37-2 |
|---|---|
Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4,5,6-triphenyltriazine |
InChI |
InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-24-23-21(19)18-14-8-3-9-15-18/h1-15H |
InChI Key |
GGUFVZFOCZNPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



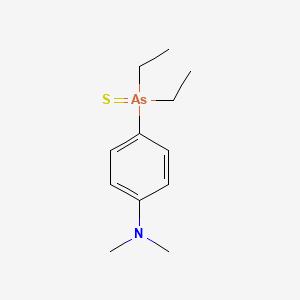

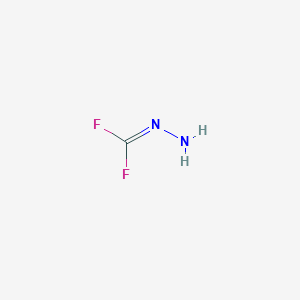

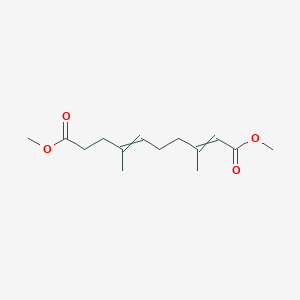
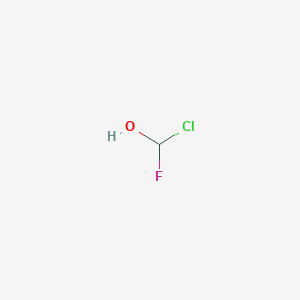
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
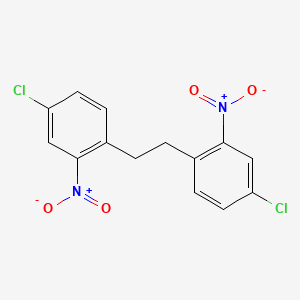
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

